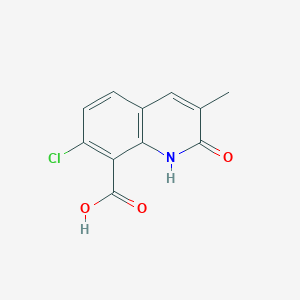

2-Hydroxy-3-methyl Quinmerac

Description

Historical Perspectives and Evolution within Quinoline (B57606) Chemistry Research

The investigation of 2-Hydroxy-3-methyl Quinmerac (B26131) is a relatively recent development in the broader history of quinoline chemistry. Quinolines themselves have been a subject of scientific inquiry for over a century due to their presence in natural alkaloids and their wide-ranging applications in pharmaceuticals and dyes. The synthesis and study of specific quinoline derivatives like Quinmerac and its metabolites arose from the agrochemical industry's search for selective herbicides in the late 20th century.

Quinmerac, or 7-chloro-3-methylquinoline-8-carboxylic acid, was introduced as a selective herbicide for controlling broad-leaved weeds. chemicalbook.com Consequently, regulatory and scientific requirements necessitated a thorough understanding of its metabolic pathways in plants and soil. This led to the identification of its metabolites, including the 2-hydroxy derivative, which is formed through hydroxylation at the 2-quinoline position. chemicalbook.com This metabolite is also referred to by its code BH 518-5. asca-berlin.de The synthesis and availability of this metabolite as a reference standard have been crucial for its detailed study. asca-berlin.de

Classification and Structural Relationship within Auxin-Mimicking Compounds

Quinmerac is classified as a synthetic auxin herbicide, belonging to the quinoline-carboxylate chemical family (HRAC Group O). nih.gov These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and eventual death in susceptible plants. nih.govcambridge.org The herbicidal activity is linked to the specific chemical structure of the quinoline carboxylic acid.

2-Hydroxy-3-methyl Quinmerac is a direct structural derivative of the parent herbicide. The key structural difference is the introduction of a hydroxyl group at the C2 position of the quinoline ring. This metabolic transformation is a common detoxification pathway in plants and soil microorganisms. While the parent compound, Quinmerac, is a recognized auxin mimic, the specific biological activity of the 2-hydroxy metabolite is a subject of metabolic studies. Its formation is part of the process that can alter the herbicidal activity and persistence of the original compound in the environment.

Significance as a Research Compound in Chemical Biology and Agrochemical Science

The primary significance of this compound lies in its role as a key metabolite in the degradation of the herbicide Quinmerac. chemicalbook.com Its study is essential for several areas of research:

Herbicide Metabolism: Investigating the formation of this compound helps to elucidate the metabolic pathways of Quinmerac in various plant species. The rate and extent of its formation can explain differences in crop selectivity and weed susceptibility. chemicalbook.com

Analytical Chemistry: As a certified reference material, pure this compound is indispensable for the development and validation of analytical methods to detect and quantify Quinmerac residues and its degradation products in environmental and biological samples. asca-berlin.de This is vital for regulatory monitoring and ensuring food safety.

Detailed research has been conducted to understand the degradation of Quinmerac, which involves the formation of this compound among other metabolites. For instance, photocatalytic degradation studies of Quinmerac have identified various intermediates, showcasing the chemical transformations the parent molecule can undergo. researchgate.net

Compound Data

Below are tables summarizing key information for the compounds discussed in this article.

Table 1: Chemical Identity of this compound and Related Compounds

| Common Name/Code | Chemical Name | Molecular Formula | CAS Number |

| This compound (BH 518-5) | 7-Chloro-2-hydroxy-3-methylquinoline-8-carboxylic acid | C₁₁H₈ClNO₃ | Not readily available |

| Quinmerac | 7-Chloro-3-methylquinoline-8-carboxylic acid | C₁₁H₈ClNO₂ | 90717-03-6 |

| Quinmerac Metabolite BH 518-2 | 7-Chloroquinoline-3,8-dicarboxylic acid | C₁₁H₆ClNO₄ | Not readily available |

Data sourced from multiple chemical databases and research articles. chemicalbook.comasca-berlin.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO3 |

|---|---|

Molecular Weight |

237.64 g/mol |

IUPAC Name |

7-chloro-3-methyl-2-oxo-1H-quinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO3/c1-5-4-6-2-3-7(12)8(11(15)16)9(6)13-10(5)14/h2-4H,1H3,(H,13,14)(H,15,16) |

InChI Key |

UHQUQQVAUMGZJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)NC1=O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization Research of 2 Hydroxy 3 Methyl Quinmerac

Established Synthetic Methodologies: Skraup Cyclization-based Approaches for Quinoline (B57606) Derivatives

The Skraup synthesis and its variations are foundational methods for constructing the quinoline ring system. iipseries.orgscribd.com These reactions typically involve the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com

Skraup Synthesis: The traditional Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. minia.edu.eg To synthesize a precursor for 2-Hydroxy-3-methyl Quinmerac (B26131), a substituted aniline, specifically 2-amino-3-chlorobenzoic acid, would be a logical starting point. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. However, the Skraup reaction is known for its harsh conditions and potential for low yields. nih.govresearchgate.net

Doebner-von Miller Reaction: A significant modification of the Skraup synthesis is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This method allows for the introduction of substituents onto the pyridine (B92270) half of the quinoline ring. scribd.com For the synthesis of a 3-methylquinoline (B29099) derivative, crotonaldehyde (B89634) (derived from the aldol (B89426) condensation of acetaldehyde) would be the appropriate α,β-unsaturated carbonyl compound. researchgate.net The reaction with a substituted aniline under acidic conditions (often with a Lewis acid like zinc chloride) leads to the formation of the corresponding quinoline. wikipedia.orggoogle.com

A plausible, though hypothetical, pathway to a precursor of 2-Hydroxy-3-methyl Quinmerac using a Doebner-von Miller approach is outlined below:

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product |

| 2-Amino-3-chlorobenzoic acid | Crotonaldehyde | HCl, ZnCl₂ | 7-Chloro-3-methylquinoline-8-carboxylic acid |

This intermediate would then require a subsequent hydroxylation step at the 2-position to yield the final target molecule.

Exploration of Novel Synthetic Routes and Regioselective Modifications

Modern synthetic chemistry offers several alternative routes to quinolines that provide greater control over regioselectivity and often employ milder reaction conditions.

Friedländer Annulation: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). pharmaguideline.comminia.edu.eg This method is particularly useful for preparing 2-substituted quinolines. organic-chemistry.orgresearchgate.net To construct the this compound skeleton, a potential Friedländer approach would involve reacting a 2-amino-3-chlorobenzoylformic acid (or a derivative) with propionaldehyde (B47417) or a related species. The use of novel amine catalysts has been shown to improve the regioselectivity of Friedländer annulations, favoring the formation of 2-substituted products. nih.govacs.orgacs.org

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. minia.edu.egwikipedia.org This method is typically used to prepare 2,4-disubstituted quinolines. iipseries.org The reaction proceeds through a Schiff base intermediate, which then undergoes cyclization. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.com The formation of a 2-quinolone (the tautomer of a 2-hydroxyquinoline) is directly relevant to the synthesis of the target molecule. minia.edu.eg Reacting 2-amino-3-chlorobenzoic acid with a β-ketoester like ethyl 2-methylacetoacetate (B1246266) at high temperatures could theoretically produce a precursor to 7-chloro-2-hydroxy-3-methylquinoline-8-carboxylic acid.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: A more recent strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-substituted quinolines under mild conditions and can tolerate a variety of functional groups. acs.org For instance, an appropriately substituted N-(2-alkynyl)aniline could be cyclized using an electrophilic iodine source, followed by further functional group manipulation to arrive at the target structure. acs.org

Strategies for Derivatization and Analog Synthesis in Quinolinecarboxylic Acid Research

Once the core structure of this compound is synthesized, further derivatization can be explored to create analogs with potentially varied properties. The primary functional groups available for modification are the carboxylic acid, the hydroxyl group, and the quinoline ring itself.

Modifications of the Carboxylic Acid Group: The carboxylic acid at the 8-position is a versatile handle for derivatization.

Esterification: Conversion to esters can be achieved by reaction with various alcohols under acidic conditions.

Amidation: Reaction with amines, often activated by coupling agents (like EDC) or by converting the carboxylic acid to an acid chloride, can produce a wide range of amides. researchgate.net Chiral amines can be used to create diastereomeric derivatives. researchgate.net

N-Hydroxysuccinimide Esters: Activation of the carboxylic acid with N-hydroxysuccinimide creates a reactive ester (like DMQC-OSu) that is particularly useful for labeling and derivatizing primary amines for analytical purposes, such as HPLC. nih.govsigmaaldrich.comsigmaaldrich.com

Modifications of the Hydroxyl/Quinolone Group: The 2-hydroxy group (or 2-oxo group in the quinolone tautomer) also presents opportunities for derivatization.

O-Alkylation: The hydroxyl group can be alkylated under basic conditions, for example, in a Williamson ether synthesis, to form 2-alkoxyquinoline derivatives. researchgate.net

Conversion to 2-Chloroquinolines: The 2-quinolone can be converted to a 2-chloroquinoline (B121035) derivative, which is a versatile intermediate for introducing various nucleophiles at the 2-position. This is often a key step in the synthesis of more complex quinoline-based molecules. rsc.org

Modifications of the Quinoline Ring: While the quinoline ring is generally deactivated towards electrophilic substitution, functionalization is still possible, often occurring at the 5- and 8-positions. pharmaguideline.com However, the existing substitution pattern of this compound would direct any further substitution. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, on halogenated quinoline precursors (e.g., a bromo- or iodo-substituted analog) are powerful methods for introducing new carbon-carbon bonds. acs.org

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Reagents | Product Type |

| 8-Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| 8-Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC) | Amide |

| 8-Carboxylic Acid | Activation | N-Hydroxysuccinimide | NHS Ester |

| 2-Hydroxyl | O-Alkylation | Alkyl Halide, Base | Ether (2-Alkoxyquinoline) |

| 2-Quinolone | Chlorination | POCl₃, PCl₅ | 2-Chloroquinoline |

Stereoselective Synthesis Research for Quinoline Compounds

The target molecule, this compound, is achiral. However, the field of quinoline synthesis has seen significant advances in stereoselective methods, which are relevant for the synthesis of chiral analogs or more complex molecules containing the quinoline scaffold.

Stereoselective synthesis in the context of quinolines often involves creating stereocenters on substituents attached to the quinoline ring or on a fused, saturated ring system.

Prins Cascade Cyclization: This method has been used for the highly stereoselective synthesis of fused quinoline derivatives, such as hexahydro-1H-pyrano[3,4-c]quinolines. acs.org

Domino Reactions: Cascade reactions, such as a domino Prins/pinacol reaction, have been developed for the stereoselective synthesis of spiro[pyran-4,4′-quinoline] derivatives. rsc.org

Hydroarylation–Hydroamination Cascade Cyclization: A novel approach for the construction of hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity has been reported, proceeding through a Lewis acid-catalyzed ring-opening of activated aziridines. acs.org

Asymmetric Synthesis of Intermediates: Methods for the stereoselective synthesis of intermediates, such as those for quinagolide, which contains an octahydrobenzo[g]quinoline moiety, have also been developed. wipo.int

These advanced stereoselective strategies, while not directly applicable to the synthesis of the achiral this compound, are crucial for the development of chiral quinoline-based compounds and demonstrate the sophistication of modern heterocyclic chemistry.

Molecular Mechanisms of Action and Biological Interactions of 2 Hydroxy 3 Methyl Quinmerac in Vitro and in Planta Research

Auxin-Type Activity and Phytohormonal System Perturbation Research

Quinmerac (B26131) is a synthetic auxin herbicide belonging to the quinolinecarboxylic acid chemical class. cambridge.orgoup.com Its herbicidal activity stems from its ability to mimic an overdose of the natural plant hormone indole-3-acetic acid (IAA), leading to significant disruptions in the plant's hormonal system. cambridge.orgresearchgate.net This hormonal imbalance triggers a cascade of physiological and molecular events, particularly in sensitive dicotyledonous weeds, ultimately resulting in growth inhibition and plant death. researchgate.netresearchgate.net

A primary effect of quinmerac in sensitive plants is the rapid stimulation of ethylene (B1197577) biosynthesis. oup.comresearchgate.net This is achieved through the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the enzyme that catalyzes the rate-limiting step in ethylene production. researchgate.netresearchgate.netresearchgate.net Research on the dicot weed cleavers (Galium aparine), a species particularly sensitive to auxins, demonstrated that root treatment with quinmerac stimulates the production of ACC and ethylene in the shoot tissue. oup.comresearchgate.net This induction of ACC synthase activity is considered a primary target process in the mode of action of auxin herbicides. cambridge.orgresearchgate.net In Galium aparine treated with auxin herbicides, the stimulation of ACC synthase activity and subsequent ethylene production occurs within hours of application. researchgate.net

The auxin-induced surge in ethylene production directly triggers the biosynthesis and accumulation of another phytohormone, abscisic acid (ABA). oup.comresearchgate.netoup.com Studies have shown a close correlation between the increase in ethylene levels and the subsequent rise in ABA concentrations in the shoot tissue of sensitive plants treated with quinmerac. oup.comresearchgate.net In Galium aparine, ABA concentrations were found to be 70 times greater than in control plants 48 hours after treatment with quinmerac. oup.com This increase in ABA is not due to reduced catabolism but rather to stimulated biosynthesis. researchgate.netscience.gov

The key enzyme in this ABA biosynthesis pathway is 9-cis-epoxycarotenoid dioxygenase (NCED), which is responsible for the cleavage of xanthophylls to form xanthoxal, a precursor to ABA. researchgate.netresearchgate.net Auxin herbicides have been shown to up-regulate the expression of the NCED gene, leading to the rapid synthesis of ABA. researchgate.netnih.gov This ABA accumulation plays a critical role in the herbicidal effects, mediating stomatal closure, which in turn limits photosynthesis and biomass production, and contributes to senescence and tissue damage. oup.comresearchgate.netnih.gov

Table 1: Effects of Quinmerac on Phytohormonal Levels in Galium aparine

| Parameter | Observation after Quinmerac Treatment | Implication | Reference(s) |

|---|---|---|---|

| Ethylene | Stimulated production in shoot tissue. | Triggers ABA biosynthesis; induces epinasty. | oup.comresearchgate.net |

| ACC | Increased levels in shoot tissue. | Precursor for ethylene synthesis. | researchgate.net |

| ABA | Levels elevated up to 20- or 70-fold compared to control. | Mediates stomatal closure, inhibits growth, promotes senescence. | researchgate.netoup.com |

| Xanthoxal | Increased levels observed. | Precursor for ABA, indicating stimulated biosynthesis. | oup.comresearchgate.net |

Cyanide is generated as a co-product of ethylene biosynthesis during the oxidation of ACC. oup.comresearchgate.net In some sensitive grass species, the accumulation of phytotoxic levels of cyanide is a significant factor in the herbicidal action of the related compound quinclorac. cambridge.orgresearchgate.netresearchgate.net However, research in the sensitive dicot Galium aparine showed that treatment with quinmerac did not lead to an increase in cyanide levels in the shoot tissue. oup.com This suggests that while cyanide production is linked to the induced ethylene pathway, its role as a primary phytotoxic agent may be species-dependent, being more significant in certain grasses than in dicots like Galium. cambridge.orgoup.com

Cellular and Subcellular Target Identification Research

The precise molecular target site of quinmerac and other auxin herbicides has not been definitively identified. researchgate.net However, it is widely accepted that they act by binding to components of the auxin perception and signaling pathway. researchgate.netnih.gov These herbicides mimic natural auxin, suggesting their targets are likely auxin receptors or closely associated signaling proteins that lead to the downstream effects, including gene expression changes. researchgate.net The herbicidal effects, such as the induction of ACC synthase, are believed to result from the interaction of the herbicide with these protein targets, which ultimately leads to species-specific de novo enzyme synthesis. researchgate.net While methods for identifying small-molecule protein targets are available, specific binding proteins for quinmerac, beyond the general auxin receptor complexes, are not detailed in the reviewed literature. nih.govthno.org

Research into the interaction of quinmerac with key enzymes reveals a mechanism of induction rather than inhibition for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. cambridge.orgresearchgate.net Studies consistently show that quinmerac and other auxin herbicides stimulate or promote the activity of ACC synthase. oup.comresearchgate.netresearchgate.net This increased enzyme activity is a critical early event that initiates the cascade of ethylene and subsequent ABA production. cambridge.orgresearchgate.netresearchgate.net Therefore, ACC synthase is a primary target process that is upregulated by quinmerac, not an enzyme that is inhibited by it. This stimulation of ACC synthase activity is considered a central element in the selective herbicidal action of quinmerac. cambridge.org

Table 2: Summary of Quinmerac's Interaction with ACC Synthase

| Interaction Type | Effect | Consequence | Reference(s) |

|---|

| Induction | Increased de novo synthesis and activity of ACC synthase. | Rapidly stimulates the biosynthesis of ethylene. | cambridge.orgresearchgate.netresearchgate.netresearchgate.net |

Molecular Signaling Pathway Disruption Studies (e.g., Oxidative Stress, Apoptosis, Cell Proliferation)

The compound 2-Hydroxy-3-methyl Quinmerac, also known as 7-chloro-2-hydroxy-3-methylquinoline-8-carboxylic acid or Quinmerac Metabolite BH 518-5, is a primary metabolite of the auxin-type herbicide Quinmerac. chemicalbook.comsriramchem.comlgcstandards.com In plants, one of the major metabolic reactions for the parent compound, Quinmerac, is hydroxylation at the 2-quinoline position, leading to the formation of this compound. chemicalbook.com While specific molecular signaling studies on this metabolite are not extensively detailed in current literature, the mechanisms of its parent compound, Quinmerac, have been investigated, particularly concerning the induction of oxidative stress.

Research has focused on the effects of the parent herbicide, Quinmerac, as a synthetic auxin that disrupts hormonal balance and induces significant oxidative stress in susceptible plants. nih.govbioone.org The application of auxin herbicides like Quinmerac to sensitive dicotyledonous plants, such as cleavers (Galium aparine), initiates a cascade of signaling events. bioone.org It stimulates ethylene biosynthesis, which in turn triggers the accumulation of abscisic acid (ABA). bioone.org This ABA accumulation is a critical factor that leads to stomatal closure, reducing CO₂ assimilation. researchgate.net The limitation in CO₂ fixation is believed to enhance the leakage of electrons to molecular oxygen within the chloroplasts, leading to an overproduction of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). nih.govresearchgate.net This surge in ROS results in lipid peroxidation, membrane damage, and ultimately, cell death and senescence. nih.govresearchgate.net

Studies on Galium aparine treated with Quinmerac have demonstrated a clear correlation between the increase in ABA levels and the subsequent rise in H₂O₂ and markers of tissue damage, such as increased deoxyribonuclease (DNase) activity. researchgate.net This indicates that the phytotoxic effects of Quinmerac are mediated through a signaling pathway involving hormone disruption and the subsequent generation of oxidative stress. The accumulation of ROS is a common feature among auxin-mimic herbicides, including Quinmerac, dicamba, and quinclorac. nih.govresearchgate.net

There is currently a lack of specific research data on the direct effects of this compound on apoptosis and cell proliferation pathways in plant or other biological systems.

Table 1: Effects of Quinmerac on Oxidative Stress and Related Parameters in Galium aparine Shoots Data synthesized from dose-response experiments conducted over 72 hours.

| Parameter | Effect Relative to Control | Implicated Signaling Pathway/Process | Source |

| Hydrogen Peroxide (H₂O₂) Level | Increased up to 3-fold | Oxidative Stress | researchgate.net |

| Abscisic Acid (ABA) Level | Increased, with a close correlation to H₂O₂ increase | Phytohormonal Disruption | bioone.orgresearchgate.net |

| DNase Activity | Increased up to 3-fold | Tissue Damage/Senescence | researchgate.net |

| Total Chlorophyll | Decreased | Photosynthetic Damage/Senescence | researchgate.net |

| Ethylene Formation | Stimulated | Phytohormonal Disruption | bioone.org |

| CO₂ Assimilation | Reduced | Photosynthesis Inhibition (secondary effect) | bioone.orgresearchgate.net |

Structure Activity Relationship Sar and Computational Modeling Research of 2 Hydroxy 3 Methyl Quinmerac

Elucidation of Key Structural Features Governing Biological Activity

The biological activity of quinolinecarboxylic acids like Quinmerac (B26131) is intrinsically linked to their chemical structure. The quinoline (B57606) core, a bicyclic aromatic heterocycle, is fundamental to its function. For the parent compound, Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid), several structural elements are considered crucial for its herbicidal properties. researchgate.net

The carboxylic acid group at the C8 position is a primary feature, as it allows the molecule to mimic the plant hormone auxin. mdpi.com This mimicry disrupts normal plant growth processes. The chlorine atom at the C7 position and the methyl group at the C3 position are also known to significantly influence the molecule's efficacy and selectivity. researchgate.net

In the case of 2-Hydroxy-3-methyl Quinmerac, the introduction of a hydroxyl group at the C2 position would likely alter the molecule's electronic properties and its ability to form hydrogen bonds. This modification could impact its interaction with biological targets. The planar structure of the quinoline ring, along with a strong intramolecular hydrogen bond between the carboxylic acid's hydrogen and the quinoline's nitrogen atom, is a recognized feature of this class of compounds. researchgate.net

Design and Synthesis of Analogs for Comprehensive SAR Studies

To explore the structure-activity relationships of quinoline-based compounds, researchers often design and synthesize a variety of analogs. This process involves systematically modifying the core structure and observing the resulting changes in biological activity. For instance, studies on similar heterocyclic compounds have shown that introducing different substituents can dramatically alter their potency and selectivity. nih.govnih.gov

The synthesis of analogs for a compound like this compound would likely involve multi-step chemical reactions. Based on synthetic routes for related quinoline derivatives, a common approach might start with a substituted aniline (B41778) precursor, followed by cyclization to form the quinoline ring. Subsequent reactions would be used to introduce the hydroxyl, methyl, and carboxylic acid groups at the desired positions. nih.gov

A systematic study would involve creating a library of compounds with variations at key positions. For example, the position and nature of the halogen, the type of alkyl group, and the placement of the hydroxyl group could all be varied. The biological activity of each analog would then be tested to build a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their herbicidal properties. jlu.edu.cn

These models generate a 3D grid around the aligned molecules and calculate steric and electrostatic fields. The resulting data can be used to create a statistical model that predicts the activity of new, unsynthesized compounds. For a series of 2H-quinoline-2,4-dione derivatives, a CoMFA model yielded a cross-validated q² of 0.638, indicating good predictive ability. jlu.edu.cn

QSAR studies on related herbicidal compounds have highlighted the importance of specific molecular descriptors in determining activity. researchgate.netmdpi.com For this compound, a QSAR model would likely consider descriptors related to its shape, electronic properties (influenced by the hydroxyl group), and hydrophobicity. Such models can guide the design of more potent and selective analogs. nih.gov

Table 1: Key Parameters in QSAR Models for Quinoline-like Herbicides

| Parameter | Description | Significance in Quinoline Derivatives |

| CoMFA/CoMSIA Fields | Steric and electrostatic fields around the molecule. | Defines the spatial and electronic requirements for optimal interaction with the target site. |

| Cross-validated q² | A statistical measure of the predictive power of the QSAR model. | A higher q² value indicates a more reliable model for predicting biological activity. |

| Molecular Descriptors | Physicochemical properties like logP, molar refractivity, and electronic parameters. | Helps in understanding the specific properties that drive the biological activity of the compounds. |

This table is generated based on principles of QSAR studies on quinoline and related heterocyclic compounds.

Molecular Docking and Advanced Computational Chemistry Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For herbicidal quinolines, docking studies can reveal how these molecules interact with their target enzymes in plants. nih.gov While the precise target for Quinmerac is a subject of ongoing research, related auxin-mimicking herbicides are known to interact with specific auxin-binding proteins.

Advanced computational chemistry methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of these molecules. researchgate.net For Quinmerac, DFT calculations have been used to investigate its degradation pathways, for example, through reactions with hydroxyl radicals in the environment. researchgate.netwiley.com These studies show that the most likely reaction involves the addition of a hydroxyl radical to the benzene (B151609) ring of the quinoline structure. researchgate.net

Table 2: Summary of Computational Studies on Quinmerac and Related Compounds

| Computational Method | Application | Key Findings for Quinoline Derivatives |

| Density Functional Theory (DFT) | Studying electronic structure, reactivity, and degradation pathways. | Radical adduct formation is a key degradation pathway for Quinmerac. researchgate.net |

| Molecular Docking | Predicting binding modes and affinities with target proteins. | Hydrogen bonding and hydrophobic interactions are crucial for binding. nih.gov |

| QSAR (CoMFA/CoMSIA) | Correlating chemical structure with biological activity. | Steric and electrostatic properties are key determinants of herbicidal activity. jlu.edu.cn |

This table summarizes findings from computational studies on Quinmerac and analogous compounds.

Metabolic Transformations and Environmental Fate Research of Quinmerac and Its Hydroxylated Metabolites

Identification and Characterization of Primary Metabolites

The metabolism of quinmerac (B26131) in various environmental systems leads to the formation of several primary metabolites. Among the most significant are 2-Hydroxy-3-methyl Quinmerac (also known as BH 518-5), BH 518-2, and BH 518-4.

This compound (BH 518-5) is a key hydroxylated metabolite. Its formation involves the hydroxylation of the quinoline (B57606) ring at the 2-position.

BH 518-2 , identified as 7-Chloroquinoline-3,8-dicarboxylic acid, is another major metabolite. asca-berlin.desemanticscholar.orglgcstandards.comasca-berlin.de Its characterization has been facilitated by the commercial availability of analytical standards. asca-berlin.desemanticscholar.orglgcstandards.comasca-berlin.de This metabolite is a significant component of the total residue found in rotational crops. semanticscholar.orgnih.gov

BH 518-4 , or 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid, results from the oxidation of the methyl group at the 3-position of the quinmerac molecule. asca-berlin.delgcstandards.comhbcsci.com Like BH 518-2, it is a prominent metabolite in plants and has been a focus of residue analysis in various crops. semanticscholar.orgnih.gov

The identification and characterization of these metabolites are primarily achieved through advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netepa.govepa.gov The European Food Safety Authority (EFSA) has recommended the inclusion of metabolites BH 518-2 and BH 518-4, along with the parent quinmerac, in the residue definition for risk assessment purposes. semanticscholar.orgnih.govfrucom.eu

| Metabolite Name | Synonym(s) | CAS Number |

| BH 518-2 | 7-Chloroquinoline-3,8-dicarboxylic acid | 90717-07-0 asca-berlin.deasca-berlin.depharmaffiliates.com |

| BH 518-4 | 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid | 204315-20-8 asca-berlin.delgcstandards.comhbcsci.com |

| This compound | BH 518-5, 7-Chloro-2-hydroxy-3-methylquinoline-8-carboxylic acid | 1402828-91-4 |

Biodegradation Pathways in Environmental Systems

The persistence and mobility of quinmerac in the environment are significantly influenced by biodegradation processes, which vary between soil and aquatic systems.

In soil , the degradation of quinmerac is primarily a biological process, with the rate being heavily dependent on soil moisture conditions which affect microbial activity. chemicalbook.com The typical half-life (DT₅₀) of quinmerac in soil under aerobic laboratory conditions is approximately 30 days. The degradation can lead to the formation of non-extractable residues, also known as bound residues, which become incorporated into the soil organic matter. While the complete biodegradation pathways are complex and not fully elucidated, the formation of metabolites such as BH 518-2 and BH 518-4 is a key step. ethz.chrothamsted.ac.ukrothamsted.ac.uk

In aquatic environments , quinmerac's fate is also governed by microbial degradation. nih.govdiva-portal.org Its relatively high water solubility can facilitate its transport into water bodies. The biodegradation in aquatic systems can be influenced by various factors including the microbial community composition, temperature, and the presence of other organic compounds. diva-portal.org While specific pathways in aquatic environments are less defined in available research, the general principles of microbial metabolism of xenobiotics suggest that processes like hydroxylation and oxidation of side chains are likely to occur.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants like quinmerac and its metabolites. nih.govmdpi.comkirj.eenih.gov

Photocatalysis , a prominent AOP, has been shown to be effective in degrading quinmerac in aqueous solutions. researchgate.netepa.govepa.gov This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV light generates hydroxyl radicals. These radicals then attack the quinmerac molecule, leading to its degradation. Studies have identified several intermediates in the photocatalytic degradation of quinmerac, including 7-chloro-3-methylquinoline-5,8-dione and various hydroxylated derivatives of quinmerac. researchgate.netepa.govepa.gov The complete mineralization of quinmerac to carbon dioxide, water, and inorganic ions can be achieved through this process. researchgate.net

The efficiency of photocatalytic degradation is influenced by several factors, including the type of light source, catalyst loading, pH, and the presence of electron acceptors like hydrogen peroxide (H₂O₂). researchgate.netepa.govepa.gov

Other AOPs that hold potential for the degradation of quinmerac include:

Fenton and Fenton-like processes: These involve the reaction of hydrogen peroxide with iron salts to produce hydroxyl radicals. mdpi.comkirj.ee

Ozonation: This process uses ozone (O₃), a powerful oxidant, which can directly react with organic compounds or decompose to form hydroxyl radicals. kirj.ee

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals for the degradation of pollutants. mdpi.com

Kinetic and Mechanistic Studies of Environmental Degradation Pathways

Understanding the kinetics and mechanisms of quinmerac's degradation is essential for predicting its environmental behavior.

Kinetic studies of the photocatalytic degradation of quinmerac have shown that the process often follows pseudo-first-order kinetics. researchgate.netepa.govepa.gov This means that the rate of degradation is directly proportional to the concentration of quinmerac. The apparent activation energy for this reaction has been determined, providing insight into the temperature dependence of the degradation process. researchgate.netepa.govepa.gov For instance, one study found the apparent activation energy to be 13.7 kJ mol⁻¹. researchgate.netepa.gov

Mechanistic studies , including theoretical and experimental approaches, have shed light on the initial steps of quinmerac degradation by hydroxyl radicals. Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction between the •OH radical and quinmerac. researchgate.netresearchgate.net These studies have explored different reaction pathways, including radical adduct formation (RAF), formal hydrogen transfer (FHT), and single electron transfer (SET). researchgate.net The results indicate that RAF is the most probable initial reaction. researchgate.net

Theoretical calculations have also identified the most reactive sites on the quinmerac molecule for hydroxyl radical attack. nih.govnih.gov The total rate constant for the reaction of the hydroxyl radical with quinmerac has been found to be very high, approaching the diffusion-limit value, indicating a very fast reaction. nih.govresearchgate.netnih.gov

The table below summarizes some of the kinetic parameters found in the literature for the degradation of quinmerac.

| Degradation Process | Kinetic Model | Rate Constant (Example) | Key Findings |

| **Photocatalysis (UV/TiO₂) ** | Pseudo-first-order | Varies with conditions | Degradation rate is dependent on initial concentration, catalyst loading, and pH. researchgate.netresearchgate.net |

| Reaction with •OH radical | Diffusion-controlled | ~1.9 x 10⁹ M⁻¹s⁻¹ (for a related quinoline) nih.gov | The reaction is extremely fast, with the radical addition being the primary mechanism. nih.govresearchgate.netnih.gov |

Advanced Analytical Methodologies in Research on 2 Hydroxy 3 Methyl Quinmerac

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of 2-Hydroxy-3-methyl Quinmerac (B26131) rely on a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework. For 2-Hydroxy-3-methyl Quinmerac, ¹H NMR would reveal distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts, integration values, and coupling patterns of these signals provide precise information about the electronic environment and connectivity of the protons. researchgate.net For instance, the hydroxyl proton signal would likely appear as a broad singlet, while the methyl group would be a sharp singlet. researchgate.net ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the quinoline ring and the carboxyl group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments help to piece together the molecular structure by showing how the molecule breaks apart under energetic conditions. This fragmentation is key to confirming the positions of the hydroxyl and methyl substituents on the quinoline core. nih.gov

| Technique | Expected Observations for this compound | Information Provided |

|---|---|---|

| ¹H NMR | Signals for aromatic, methyl, and hydroxyl protons with specific chemical shifts and coupling constants. | Hydrogen environment and connectivity. |

| ¹³C NMR | Signals for each unique carbon, including aromatic, methyl, and carboxyl carbons. | Carbon skeleton of the molecule. |

| IR Spectroscopy | Broad O-H stretch (~3500-3200 cm⁻¹), strong C=O stretch (~1725-1700 cm⁻¹), aromatic C=C stretches, and fingerprint region peaks. | Identification of functional groups (hydroxyl, carboxylic acid, aromatic ring). |

| Mass Spectrometry | Accurate mass of the molecular ion and characteristic fragmentation pattern. | Elemental composition and structural fragments. |

Chromatographic-Mass Spectrometric Approaches (e.g., LC-MS/MS, GC-MS/MS) for Environmental and Biological Matrices

Detecting and quantifying this compound in complex environmental (e.g., water, soil) and biological (e.g., plant tissues, urine) samples requires the separation power of chromatography combined with the sensitivity and selectivity of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for analyzing quinmerac and its metabolites in environmental samples. cranfield.ac.uknih.gov The methodology involves a sample preparation step, often using Solid-Phase Extraction (SPE) to isolate and concentrate the analytes from the matrix. nih.gov The extract is then injected into a liquid chromatograph, where the compounds are separated on a column (commonly a C18 column). The separated compounds then enter the mass spectrometer. lcms.cz For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored, providing excellent selectivity and sensitivity even in complex matrices. nih.govlcms.cz

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for polar compounds like quinmerac and its hydroxylated metabolites, GC-MS/MS can be used following a derivatization step. Derivatization converts the polar, non-volatile analytes into more volatile and thermally stable compounds suitable for GC analysis. This approach can be highly effective but adds complexity to the sample preparation workflow. GC-MS/MS analysis also suffers from matrix effects, where co-extracted compounds from the sample can interfere with the ionization process, enhancing or suppressing the analyte signal. nih.govresearchgate.net

| Technique | Sample Preparation | Key Advantages for Analysis | Common Matrices |

|---|---|---|---|

| LC-MS/MS | Solid-Phase Extraction (SPE), QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe"). nih.gov | High sensitivity and specificity; suitable for polar, non-volatile compounds; direct injection possible for cleaner samples. cranfield.ac.uk | Surface water, groundwater, soil, agricultural products. cranfield.ac.uknih.gov |

| GC-MS/MS | Derivatization required to increase volatility; Dispersive liquid-liquid microextraction (DLLME). nih.gov | High chromatographic resolution. | Plant tissues, food products where matrix effects can be managed. nih.gov |

Development of High-Throughput Detection and Quantification Methods in Research Samples

In research settings, particularly in environmental monitoring and metabolomics, there is a need to analyze a large number of samples efficiently. This has driven the development of high-throughput methods for pesticides and their metabolites. These methods focus on streamlining sample preparation and reducing analytical run times.

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation approach is a cornerstone of high-throughput pesticide analysis in food and agricultural samples. nih.gov It involves a simple solvent extraction followed by a cleanup step, significantly reducing the time and resources needed compared to traditional methods. nih.gov

On the analytical side, the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for much faster separations than conventional HPLC, drastically cutting down the time required for each sample analysis without sacrificing resolution. lcms.cz When coupled with fast-scanning tandem mass spectrometers, these systems can accurately quantify dozens or even hundreds of pesticides and their metabolites, including quinmerac, in a single run of just a few minutes. nih.gov Method validation for these high-throughput approaches is critical and involves assessing linearity, accuracy, precision, and matrix effects to ensure the data is reliable. nih.gov

Investigation of Ionization Techniques for Enhanced Analysis (e.g., SICRIT ionization)

The ionization source is a critical component of the mass spectrometer, as it is responsible for converting neutral analyte molecules into ions that can be detected. While Electrospray Ionization (ESI) is the most common source used in LC-MS, research into novel ionization techniques aims to overcome its limitations, such as susceptibility to matrix effects and difficulty in ionizing less polar compounds.

Soft Ionization by Chemical Reaction in-Transfer (SICRIT) is an emerging ambient ionization technique that can be coupled with both gas and liquid chromatography. nih.gov SICRIT utilizes a plasma to generate reactant ions from the surrounding air or solvent vapor, which then ionize analyte molecules through soft chemical reactions. nih.gov This process is known for its ability to ionize a wide range of compounds, from polar to non-polar, and has shown a reduced matrix effect compared to ESI in some applications. shimadzu.eu The ability of SICRIT to provide soft ionization often results in less fragmentation and a clear molecular ion, which is advantageous for identification. nih.gov The investigation of SICRIT for the analysis of this compound could offer enhanced sensitivity and robustness, especially in challenging biological matrices where co-extractives often interfere with ESI-based analysis. shimadzu.eunih.gov

Exploratory Biological Activities and Potential Research Applications of 2 Hydroxy 3 Methyl Quinmerac

Research on Anticancer Properties (In Vitro and Pre-Clinical Models)

There is a notable absence of specific in vitro or pre-clinical studies evaluating the anticancer properties of 2-Hydroxy-3-methyl Quinmerac (B26131). The research focus in this area has been more on other quinoline (B57606) derivatives.

The 7-chloroquinoline (B30040) scaffold, a key structural feature of 2-Hydroxy-3-methyl Quinmerac, is present in several compounds that have been investigated for their cytotoxic potential. For example, a series of 7-chloroquinolinehydrazones demonstrated significant cytotoxic activity across a large panel of human cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer, with some compounds showing submicromolar GI50 values. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been synthesized and evaluated for their antiproliferative activity, with some showing efficacy against various human solid tumor cell lines. mdpi.com Furthermore, hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have been designed and shown to inhibit the growth of cancer cells, with some inducing apoptosis in lymphoma cells. mdpi.com

Additionally, the introduction of a hydroxyl group at the 8-position of the quinoline ring has been shown to be a critical factor for the antitumor effect in certain derivatives against specific cancer cell lines. nih.gov While these studies highlight the potential of the quinoline and 7-chloroquinoline nucleus in the design of anticancer agents, they are not directly transferable to this compound. Dedicated research is needed to ascertain whether this specific metabolite exhibits any antiproliferative activity.

Role as a Chemical Probe in Plant Biology Research

Currently, there is no available research that specifically describes the use of this compound as a chemical probe in plant biology research. While the parent compound, Quinmerac, is known to act as a synthetic auxin herbicide, the specific biological role and utility of its hydroxylated metabolite in plant research have not been elucidated. herts.ac.uk

Metabolic profiling of plants treated with herbicides is a known strategy to understand their mode of action and the plant's response. nih.gov Such studies can reveal changes in primary and secondary metabolites, but specific use of a metabolite like this compound as a tool for probing biological pathways in plants is not documented.

Analysis of Synergistic Interactions with Other Agrochemicals in Research Contexts

There is a lack of specific research on the synergistic interactions between this compound and other agrochemicals. Studies on herbicide interactions typically focus on the parent active ingredients.

The concept of synergistic, antagonistic, and additive effects is well-established in the context of herbicide mixtures. eagri.orgslideshare.net For instance, combinations of herbicides with different modes of action are often studied to enhance weed control efficacy. kpu.ca However, the interactions involving herbicide metabolites are less commonly investigated. The biotransformation of pesticides can lead to a variety of degradation products, and these metabolites could potentially interact with other co-applied agrochemicals. nih.govmdpi.comnih.gov Without specific studies, it is unknown whether this compound would have any synergistic, antagonistic, or additive effects when present in a system with other agrochemicals.

Application as a Building Block in Complex Organic Synthesis Research

The application of this compound as a building block in complex organic synthesis is not documented in the available literature. While quinoline derivatives, in general, are important scaffolds in medicinal chemistry and materials science, the utility of this specific metabolite in synthesis has not been explored.

The synthesis of various quinoline derivatives, including 7-chloroquinoline-8-carboxylic acids and other substituted quinolines, has been described for the development of compounds with potential biological activities. researchgate.netgoogle.comresearchgate.netdurham.ac.uk However, these studies typically start from more readily available precursors rather than utilizing a specific herbicide metabolite like this compound. The potential for this compound to serve as a starting material in synthetic chemistry would depend on its availability and the reactivity of its functional groups, which has not been a focus of published research.

Future Directions and Emerging Research Avenues for 2 Hydroxy 3 Methyl Quinmerac

Advanced Mechanistic Studies at the Omics Level (e.g., Proteomics, Metabolomics in Response to Compound Exposure)

There are no available proteomics or metabolomics studies that have specifically investigated the biological response to 2-Hydroxy-3-methyl Quinmerac (B26131) exposure. While omics technologies are powerful tools for understanding the mechanisms of action of bioactive compounds, this level of detailed analysis has not been applied to this particular molecule.

Rational Design of Next-Generation Quinoline-Based Bioactive Compounds

The concept of rational design is well-established for quinoline-based compounds, with numerous studies focusing on modifying the quinoline (B57606) scaffold to enhance biological activity against various targets. nih.govbenthamscience.comresearchgate.net These strategies involve understanding the structure-activity relationships to create more potent and selective molecules. nih.gov However, there is no research that specifically uses 2-Hydroxy-3-methyl Quinmerac as a starting point or lead compound for the rational design of new bioactive agents.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Research

Artificial intelligence (AI) and machine learning are increasingly being used to accelerate the discovery and optimization of new drugs and herbicides. These computational tools can predict the biological activities and properties of molecules, aiding in the design of novel compounds. While the application of AI to the broader class of quinoline derivatives is an active area of research, there are no specific studies that have utilized these technologies to discover or optimize this compound or its analogues.

Sustainable Synthesis and Green Chemistry Approaches for Quinoline Derivatives

Significant effort has been directed towards developing sustainable and environmentally friendly methods for the synthesis of quinoline derivatives. nih.govresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. nih.govnih.gov Numerous green synthetic routes for the general quinoline scaffold have been reported, including microwave-assisted reactions and the use of eco-friendly catalysts. nih.govresearchgate.net Nevertheless, there is no literature specifically detailing sustainable or green chemistry-based synthesis protocols for this compound.

Q & A

Q. What is the mechanism of action of Quinmerac in plant cell growth regulation?

Quinmerac promotes cell division and elongation by inducing cell wall acidification. This is achieved through activation of ATPase, leading to H+ efflux and subsequent cell wall loosening via expansin proteins in acidic conditions. Polysaccharide synthesis then restores rigidity. Experimental studies on grape berries demonstrated that dual applications (flowering and post-flowering stages) significantly enhanced cell numbers, whereas single applications showed inconsistent effects .

Q. What analytical methods are recommended for quantifying Quinmerac residues in environmental samples?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods. For GC-MS, use a DB-5MS capillary column (0.25 mm × 30 m, 0.25 μm) with a temperature gradient from 45°C to 280°C and helium carrier gas (1.0 mL/min). These methods are validated for detecting Quinmerac and its metabolites (e.g., BH 518-2 and BH 518-4) in compliance with EU MRL regulations .

Q. How does application timing influence Quinmerac’s efficacy in weed control?

Pre-emergence applications (e.g., in sugar beet crops) at 0.5–1.0 kg/ha provide 89–98% control of Galium aparine (cleavers). Post-emergence efficacy depends on dosage and species: for example, 16–18 mg/L enhances cell division in grapes, but higher doses reduce effectiveness. Dual applications (flowering + post-flowering) are critical for sustained activity .

Advanced Research Questions

Q. How can contradictory data on Quinmerac’s effects on cell size be resolved?

In grape studies, Quinmerac reduced cell size linearly with dual applications but showed quadratic trends (initial reduction followed by increase) in single applications. These contradictions arise from dosage-dependent thresholds (e.g., 16 mg/L for maximum effect) and tissue-specific responses. Researchers should conduct dose-response experiments across multiple growth stages and validate using microscopy and hormonal assays (e.g., ABA/ethylene interactions) .

Q. What environmental factors contribute to variability in Quinmerac dissipation rates?

Dissipation in artificial ponds ranges from 5% to 36%, influenced by seasonal flux, microbial activity, and compound combinations (e.g., with chloridazon). Long-term monitoring (e.g., 2014–2020) reveals fluctuations in s-metolachlor co-degradation. Mitigation strategies should integrate HPLC-based residue tracking and ecological modeling to account for pH, temperature, and microbial consortia .

Q. Does Quinmerac interact synergistically or antagonistically with auxin-like herbicides?

Quinmerac indirectly affects ABA biosynthesis via ethylene induction, which may antagonize auxin-mediated growth. In cell suspensions, 0.03 mM Quinmerac did not significantly alter ABA levels, suggesting compensatory hormonal pathways. Co-application studies with auxin analogs (e.g., 2,4-D) and hormone profiling (HPLC-radiocounting) are recommended to elucidate crosstalk .

Q. How should researchers design experiments to assess Quinmerac’s non-target species impacts?

Use pot screens with diverse flora (e.g., 15+ species) to evaluate selectivity. For example, Quinmerac effectively controls Veronica spp. and Papaver rhoeas but shows limited activity against grasses. Field trials should combine spectral imaging (for phytotoxicity assessment) and metagenomics to track soil microbial shifts. Reference EU regulatory frameworks for ecological risk assessment .

Methodological Notes

- Dosage Optimization : Always calibrate application rates using dose-response curves (e.g., 0–20 mg/L for cell studies) .

- Regulatory Compliance : Include metabolite summation (e.g., BH 518-2 + BH 518-4) in residue analyses to meet EU MRL standards .

- Data Validation : Cross-reference hormonal assays (e.g., ELISA for ABA) with chromatographic data to resolve mechanistic contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.